molecular formula C12H9N3O B11894233 5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 871671-45-3

5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B11894233
CAS No.: 871671-45-3
M. Wt: 211.22 g/mol
InChI Key: DPFDUWXYLLEHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine rings, with a phenyl group attached at the 5-position. It has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in dimethylformamide (DMF) in the presence of anhydrous potassium carbonate at room temperature . The reaction conditions are mild, and the yields are generally good.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

    Cyclization: Further cyclization reactions can lead to more complex fused ring systems.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenyl-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency and selectivity for certain biological targets.

Properties

IUPAC Name

5-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-10-9(8-4-2-1-3-5-8)6-13-11(10)14-7-15-12/h1-7H,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFDUWXYLLEHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467614
Record name 5-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871671-45-3
Record name 5-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.